NU6140

Catalog No.
S537806
CAS No.
444723-13-1
M.F
C23H30N6O2
M. Wt
422.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
NU6140

CAS Number

444723-13-1

Product Name

NU6140

IUPAC Name

4-[[6-(cyclohexylmethoxy)-7H-purin-2-yl]amino]-N,N-diethylbenzamide

Molecular Formula

C23H30N6O2

Molecular Weight

422.5 g/mol

InChI

InChI=1S/C23H30N6O2/c1-3-29(4-2)22(30)17-10-12-18(13-11-17)26-23-27-20-19(24-15-25-20)21(28-23)31-14-16-8-6-5-7-9-16/h10-13,15-16H,3-9,14H2,1-2H3,(H2,24,25,26,27,28)

InChI Key

XHEQSRJCJTWWAH-UHFFFAOYSA-N

SMILES

Array

solubility

soluble in DMSO, not soluble in water

Synonyms

4-(6-cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide, NU 6140, NU-6140, NU6140

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3

The exact mass of the compound 4-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)-N,N-diethylbenzamide is 422.24302 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NU6140 (CAS 444723-13-1) is a highly cell-permeable, purine-based ATP-competitive inhibitor utilized primarily as a precision chemical probe for kinase profiling and cell cycle regulation workflows. It demonstrates potent, selective inhibition of CDK2-cyclin A (IC50 = 0.41 μM) while maintaining strict selectivity against other cyclin-dependent kinases[1]. Furthermore, NU6140 exhibits high-affinity binding to Aurora A and Aurora B kinases at nanomolar concentrations (IC50 = 67 nM and 35 nM, respectively)[2]. For procurement teams and assay developers, this dual-affinity profile provides a highly reproducible, titratable material for isolating specific apoptotic and cell-cycle arrest pathways, offering distinct advantages over broader-spectrum pan-CDK inhibitors.

Substituting NU6140 with generic pan-CDK inhibitors like Dinaciclib or older purine analogs like Purvalanol A compromises assay specificity and workflow efficiency. Dinaciclib acts as a static pan-CDK inhibitor across all doses, failing to offer the concentration-dependent Aurora-to-CDK switching capability that defines NU6140's utility in polypharmacology screening[1]. Furthermore, Purvalanol A exhibits significant sub-micromolar off-target binding to CDK1, CDK5, and CDK7, which introduces reproducibility issues and confounds CDK2-specific phenotypic data[2]. Finally, using broad-spectrum alternatives fails to achieve the complete abrogation of survivin required for accurate taxane-induced apoptosis modeling, making NU6140 a strictly necessary selection for these specific experimental architectures[2].

Enhanced Potentiation of Taxane-Induced Apoptosis

When utilized in combination with paclitaxel, NU6140 demonstrates a significantly stronger synergistic apoptotic response compared to the baseline purine analog Purvalanol A. In HeLa cell models, NU6140 required a 3.8-fold lower concentration to achieve 50% cell death and induced approximately 4-fold higher activation of caspase-3 and caspase-9 [1]. This quantitative difference is driven by NU6140's capacity to completely abrogate the active, Thr34-phosphorylated form of the antiapoptotic protein survivin, a mechanism not fully replicated by Purvalanol A [1].

Evidence DimensionIC50 for cell death in paclitaxel combination
Target Compound Data2.3 ± 0.2 μmol/L
Comparator Or BaselinePurvalanol A (8.7 ± 0.4 μmol/L)
Quantified Difference3.8-fold lower concentration required for 50% lethality; 4-fold higher caspase activation.
ConditionsHeLa cells treated with paclitaxel.

Enables procurement of a more potent sensitizer for combination therapy modeling, reducing required compound volumes and minimizing baseline formulation toxicity.

Minimization of Off-Target CDK Interference

While many purine-based inhibitors suffer from broad-spectrum CDK activity, NU6140 is structurally optimized for CDK2-cyclin A (IC50 = 0.41 μM) while maintaining strict selectivity against other CDKs. Compared to Purvalanol A, which exhibits sub-micromolar off-target inhibition of CDK1 (0.4 μM), CDK5 (0.24 μM), and CDK7 (0.1 μM), NU6140 shows IC50 values of >3.9 μM for all off-target CDKs tested (e.g., CDK1 = 6.6 μM; CDK7 = 3.9 μM)[1].

Evidence DimensionOff-target CDK inhibition (CDK1, CDK5, CDK7)
Target Compound DataOff-target IC50s ranging from 3.9 μM to 15 μM
Comparator Or BaselinePurvalanol A (Off-target IC50s ranging from 0.1 μM to 0.4 μM)
Quantified DifferenceNU6140 eliminates sub-micromolar off-target CDK binding, offering >9-fold selectivity for CDK2 over other CDKs.
ConditionsCell-free kinase binding assays.

Improves assay reproducibility and data purity by preventing experimental confounding from CDK1/5/7 pathways, ensuring that observed phenotypes are strictly CDK2-driven.

Concentration-Dependent Dual-Kinase Profiling

NU6140 offers a distinct, dose-dependent polypharmacological profile that differentiates it from pan-CDK inhibitors like Dinaciclib. Transcription Factor Activity Profiling (TFAP) reveals that Dinaciclib maintains a static consensus CDK inhibitory signature across all tested concentrations (30 nM to 20 μM) [1]. In contrast, NU6140 functions as a potent Aurora A/B inhibitor at low concentrations (matching the Aurora consensus signature) and switches to a CDK inhibitory signature at higher concentrations (e.g., 6.7 μM)[1].

Evidence DimensionKinase target signature across concentration gradients
Target Compound DataAurora signature at low nM; CDK signature at 6.7 μM
Comparator Or BaselineDinaciclib (Static CDK signature from 30 nM to 20 μM)
Quantified DifferenceNU6140 provides a biphasic, titratable dual-target profile, whereas Dinaciclib is strictly a pan-CDK inhibitor regardless of dose.
ConditionsFACTORIAL Transcription Factor Activity Profiling (TFAP) assay.

Enhances laboratory workflow efficiency by allowing researchers to procure a single compound that acts as two distinct probes (Aurora vs. CDK2) depending entirely on the formulation concentration.

Precise G2-Phase Cell Cycle Arrest

For cell synchronization and cell cycle analysis, NU6140 provides a highly specific G2-phase arrest mechanism, differentiating it from common M-phase inhibitors like nocodazole. While nocodazole arrests cells in the M-phase, NU6140 treatment significantly decreases histone 3 (H3) phosphorylation at Serine 10, confirming that cells are blocked specifically in the G2 phase and prevented from entering mitosis [1].

Evidence DimensionCell cycle arrest phase and Histone 3 (Ser10) phosphorylation
Target Compound DataDecreased H3 phosphorylation (confirms G2 arrest)
Comparator Or BaselineNocodazole (Increased H3 phosphorylation, confirms M-phase arrest)
Quantified DifferenceNU6140 blocks mitotic entry (G2 arrest), whereas nocodazole halts cells after mitotic entry (M arrest).
ConditionsFlow cytometry and phosphorylation analysis in hES and hEC cell lines.

Provides researchers with a reliable, procurement-ready tool for isolating G2-phase biological processes without the confounding effects of M-phase entry.

Taxane-Combination Assay Development

NU6140 is a validated selection for developing synergistic apoptosis models with paclitaxel. Its ability to completely abrogate Thr34-phosphorylated survivin makes it a necessary procurement item for laboratories modeling advanced chemo-sensitization pathways [1].

Dose-Titrated Polypharmacology Screening

For workflows requiring the sequential interrogation of Aurora kinase and CDK2 pathways, NU6140 serves as a dual-purpose probe. Procurement of this single compound allows assay developers to isolate Aurora inhibition at nanomolar doses and CDK2 inhibition at micromolar doses[2].

G2-Phase Cell Synchronization

When experimental protocols require strict G2-phase arrest without M-phase entry, NU6140 provides a precise chemical block. It is routinely selected over nocodazole for workflows that monitor pre-mitotic pluripotency marker expression (e.g., NANOG, OCT4) in stem cell models[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

422.24302422 Da

Monoisotopic Mass

422.24302422 Da

Heavy Atom Count

31

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Cdk2 inhibitor IV

Dates

Last modified: 08-15-2023
1: Pennati M, Campbell AJ, Curto M, Binda M, Cheng Y, Wang LZ, Curtin N, Golding  BT, Griffin RJ, Hardcastle IR, Henderson A, Zaffaroni N, Newell DR. Potentiation  of paclitaxel-induced apoptosis by the novel cyclin-dependent kinase inhibitor NU6140: a possible role for survivin down-regulation. Mol Cancer Ther. 2005 Sep;4(9):1328-37. PubMed PMID: 16170024.

Explore Compound Types